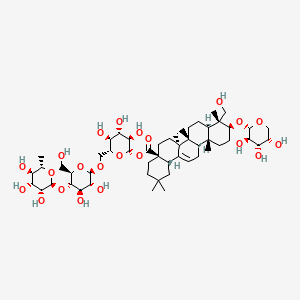

Cauloside D

Description

This compound is a natural product found in Caulophyllum thalictroides, Anemone hupehensis, and other organisms with data available.

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H86O22/c1-23-32(57)35(60)39(64)45(70-23)74-42-27(19-54)71-43(41(66)37(42)62)69-21-28-34(59)36(61)40(65)46(72-28)75-47(67)53-16-14-48(2,3)18-25(53)24-8-9-30-49(4)12-11-31(73-44-38(63)33(58)26(56)20-68-44)50(5,22-55)29(49)10-13-52(30,7)51(24,6)15-17-53/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHILKCNLIKLEV-LXABABOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H86O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cauloside D: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cauloside D, a potent triterpenoid (B12794562) saponin, has garnered significant interest within the scientific community for its notable anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed protocols for its extraction and purification, and an exploration of its molecular mechanism of action. Quantitative data on yields are presented in tabular format for comparative analysis. Furthermore, this document illustrates key experimental workflows and the implicated signaling pathways using detailed diagrams to facilitate a comprehensive understanding for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, with its most significant concentrations located in the roots and rhizomes of specific species. The primary documented sources are members of the Berberidaceae and Araliaceae families.

Table 1: Principal Natural Sources of this compound

| Family | Species | Plant Part(s) |

| Berberidaceae | Caulophyllum robustum Maxim. | Roots and Rhizomes |

| Araliaceae | Hedera nepalensis K. Koch | Not specified |

Caulophyllum robustum, commonly known as blue cohosh, stands out as the most extensively studied source for the isolation of this compound.[1][2] Triterpenoid saponins (B1172615), as a class of compounds, can constitute up to 7.46% of the total dry weight of the roots and rhizomes of this plant.[1]

Isolation and Purification of this compound

The isolation of this compound from its natural matrix is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are based on established methodologies for the isolation of saponins from Caulophyllum robustum.

General Experimental Workflow

The overall process for isolating this compound is depicted in the following workflow diagram.

References

An In-depth Technical Guide to the Biosynthesis of Cauloside D in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cauloside D, a triterpenoid (B12794562) saponin (B1150181) found predominantly in plants of the Caulophyllum genus, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the precursor molecules, key enzymatic steps, and relevant genetic information. It also includes a summary of quantitative data, detailed experimental protocols, and visual representations of the pathway and experimental workflows to facilitate further research and development.

Introduction

Triterpenoid saponins (B1172615) are a diverse class of plant secondary metabolites characterized by a 30-carbon backbone derived from the cyclization of 2,3-oxidosqualene (B107256).[1][2][3][4][5] this compound is an oleanane-type triterpenoid saponin, primarily isolated from Caulophyllum robustum and Caulophyllum thalictroides (Blue Cohosh).[6][7] Like other saponins, it consists of a hydrophobic aglycone (sapogenin) and one or more hydrophilic sugar moieties.[7] The unique structural features of this compound contribute to its biological activities, which include anti-inflammatory effects.[6] This guide delineates the multi-step enzymatic cascade responsible for the synthesis of this complex natural product.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a specialized branch of the isoprenoid pathway, commencing in the cytoplasm and involving enzymes localized to the endoplasmic reticulum. The pathway can be broadly divided into three main stages: the formation of the triterpenoid backbone, oxidation of the backbone to form the aglycone, and subsequent glycosylation.

Stage 1: Formation of the β-Amyrin Backbone

The biosynthesis of all oleanane-type saponins, including this compound, begins with the cyclization of the linear precursor, 2,3-oxidosqualene.

-

Precursor: 2,3-Oxidosqualene

-

Enzyme: β-amyrin synthase (bAS)

-

Product: β-Amyrin

This reaction is a pivotal branching point, diverting carbon flux from primary metabolism (sterol biosynthesis) to specialized triterpenoid saponin synthesis.[7] The enzyme β-amyrin synthase, an oxidosqualene cyclase (OSC), catalyzes this complex cyclization reaction.[7][8] While the specific β-amyrin synthase from Caulophyllum has not been functionally characterized, homologous enzymes have been identified and studied in numerous other plant species.[8][9][10]

Stage 2: Oxidation of β-Amyrin to Hederagenin (B1673034)

Following the formation of the pentacyclic triterpenoid skeleton, the β-amyrin molecule undergoes a series of oxidative modifications. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), a large and diverse family of enzymes.[4][11] For the formation of hederagenin, the aglycone of this compound, two key oxidation steps are required:

-

C-28 Oxidation: The methyl group at the C-28 position of β-amyrin is oxidized to a carboxylic acid, forming oleanolic acid. This three-step oxidation is catalyzed by a β-amyrin C-28 oxidase, typically a member of the CYP716A subfamily.[3][4]

-

C-23 Hydroxylation: Oleanolic acid is then hydroxylated at the C-23 position to yield hederagenin. This reaction is catalyzed by an oleanolic acid C-23 hydroxylase, with evidence pointing towards enzymes from the CYP72A subfamily being responsible for this transformation.[1][3]

The hypothesized sequence of these oxidative steps is outlined below:

-

Intermediate 1: β-Amyrin

-

Enzyme 1 (putative): β-amyrin C-28 oxidase (CYP716A family)

-

Intermediate 2: Oleanolic acid

-

Enzyme 2 (putative): Oleanolic acid C-23 hydroxylase (CYP72A family)

-

Product: Hederagenin

Stage 3: Glycosylation of Hederagenin

The final stage in the biosynthesis of this compound involves the attachment of sugar moieties to the hederagenin aglycone. This process of glycosylation is carried out by UDP-dependent glycosyltransferases (UGTs).[12][13][14] These enzymes transfer sugar residues from an activated sugar donor, typically a UDP-sugar, to the aglycone. The structure of this compound indicates a branched trisaccharide attached at the C-3 position and a tetrasaccharide at the C-28 position of hederagenin. This complex glycosylation pattern suggests the sequential action of multiple UGTs with high substrate and regioselectivity. The specific UGTs from Caulophyllum responsible for the synthesis of this compound have yet to be identified and characterized.

Below is a DOT script for the hypothesized biosynthetic pathway of this compound.

Caption: Hypothesized biosynthetic pathway of this compound.

Quantitative Data

The concentration of this compound and other saponins can vary significantly depending on the plant part, developmental stage, and environmental conditions. Quantitative analysis is essential for optimizing extraction procedures and for selecting high-yielding plant material for drug development.

| Plant Material | Compound | Concentration/Amount | Reference |

| Caulophyllum thalictroides (Blue Cohosh) crude saponin extract | This compound | 4.8% of total saponins | [15][16] |

| Caulophyllum thalictroides roots and rhizomes | Total Saponins | Up to 7.46% of dry weight | [7] |

| Dietary supplements containing Blue Cohosh | Total Saponins | 5.97 to 302.4 mg/day (recommended dose) | [17] |

Experimental Protocols

Extraction and Purification of this compound

A general procedure for the extraction and isolation of triterpenoid saponins from Caulophyllum species is as follows:

-

Extraction: The dried and powdered roots and rhizomes of Caulophyllum are extracted with methanol (B129727) or 70% ethanol.[7]

-

Solvent Partitioning: The concentrated extract is suspended in water and partitioned successively with ethyl acetate (B1210297) and n-butanol. The saponins are typically enriched in the n-butanol fraction.[16]

-

Chromatographic Separation: The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel or other suitable stationary phases.[16] Further purification can be achieved by repeated column chromatography and preparative high-performance liquid chromatography (HPLC).

Below is a DOT script outlining the general workflow for the extraction and purification of this compound.

Caption: General workflow for this compound extraction.

Functional Characterization of Biosynthetic Enzymes

The function of candidate genes involved in the this compound pathway can be elucidated through heterologous expression in microbial or plant systems.

-

Gene Isolation: Candidate genes for β-amyrin synthase, CYP450s, and UGTs can be identified through transcriptome analysis of Caulophyllum tissues with high saponin content.[11]

-

Vector Construction: The full-length coding sequences of the candidate genes are cloned into appropriate expression vectors for yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana.[1][2]

-

Heterologous Expression: The expression vectors are introduced into the host organism. For N. benthamiana, agroinfiltration is a commonly used method.[3]

-

Enzyme Assays: The expressed enzymes are assayed for their catalytic activity using the predicted substrates (e.g., 2,3-oxidosqualene for β-amyrin synthase, β-amyrin for CYP450s).

-

Product Identification: The reaction products are extracted and analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to confirm the enzyme's function.[1][2]

Below is a DOT script for the heterologous expression workflow.

Caption: Workflow for enzyme functional characterization.

Quantitative Analysis by HPLC

High-performance liquid chromatography coupled with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) is a common method for the quantification of saponins, which often lack a strong UV chromophore.[17][18]

-

Sample Preparation: A known amount of dried, powdered plant material is extracted with a suitable solvent (e.g., methanol). The extract is filtered and diluted to a known volume.

-

Chromatographic Conditions: A reversed-phase C18 column is typically used with a gradient elution of water and acetonitrile, often with a modifier like ammonium (B1175870) acetate.[17]

-

Detection: ELSD is suitable for the quantification of all saponins in a sample, while MS provides higher sensitivity and specificity.

-

Quantification: A calibration curve is constructed using a pure standard of this compound to determine its concentration in the samples.

Future Perspectives

While the general outline of the this compound biosynthetic pathway is understood, significant research is still required to fully elucidate the specific enzymes and regulatory mechanisms involved in Caulophyllum. The identification and characterization of the specific β-amyrin synthase, CYP450s, and UGTs from Caulophyllum will be instrumental for the metabolic engineering of this pathway in microbial or plant hosts. This could lead to a sustainable and scalable production platform for this compound and the generation of novel saponin structures with potentially enhanced therapeutic properties. Transcriptome and genome sequencing of Caulophyllum species will be a critical step in identifying the genes responsible for the biosynthesis of this important medicinal compound.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. Gap-free genome reveals key genes behind medicinal saponins in balloon flower | EurekAlert! [eurekalert.org]

- 3. The cytochrome P450 CYP72A552 is key to production of hederagenin-based saponins that mediate plant defense against herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. miragenews.com [miragenews.com]

- 6. Genus Caulophyllum: An Overview of Chemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional characterization of amyrin synthase involved in ursolic acid biosynthesis in Catharanthus roseus leaf epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the triterpene saponins of the roots and rhizomes of blue cohosh (Caulophyllum thalictroides) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Computational-guided discovery of UDP-glycosyltransferases for lauryl glucoside production using engineered E. coli | Semantic Scholar [semanticscholar.org]

- 10. Isolation and Characterization of the Genes Involved in the Berberine Synthesis Pathway in Asian Blue Cohosh, Caulophyllum robustum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Computational-guided discovery of UDP-glycosyltransferases for lauryl glucoside production using engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Progress in Identification of UDP-Glycosyltransferases for Ginsenoside Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Cytochrome P450s in algae: Bioactive natural product biosynthesis and light-driven bioproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of a gene cluster for the biosynthesis of novel cyclic peptide compound, KK-1, in Curvularia clavata - PMC [pmc.ncbi.nlm.nih.gov]

Cauloside D: A Technical Guide to its Anti-inflammatory Effects on iNOS

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cauloside D, a triterpene saponin, has demonstrated significant anti-inflammatory properties, primarily through the inhibition of inducible nitric oxide synthase (iNOS). This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its impact on iNOS expression and the associated signaling pathways. This document synthesizes available data, outlines detailed experimental protocols, and presents visual representations of the key signaling cascades to serve as a resource for researchers in the field of inflammation and drug discovery.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. A key mediator in the inflammatory process is nitric oxide (NO), produced by nitric oxide synthases (NOS). The inducible isoform, iNOS, is primarily expressed in macrophages upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) and produces large amounts of NO that contribute to inflammation-mediated tissue damage. Consequently, inhibitors of iNOS expression or activity are promising therapeutic agents for inflammatory disorders. This compound, a natural compound isolated from plants such as Caulophyllum robustum, has emerged as a potent inhibitor of iNOS expression, making it a molecule of significant interest for anti-inflammatory drug development.

Quantitative Data on the Inhibitory Effects of this compound

The inhibitory effect of this compound on nitric oxide production has been quantified in lipopolysaccharide (LPS)-stimulated microglial cells. The data presented below is derived from studies on BV2 microglial cells, a commonly used model for neuroinflammation, and is expected to be comparable in other macrophage cell lines such as RAW 264.7.

Table 1: Dose-Dependent Inhibition of Nitric Oxide Production by this compound

| This compound Concentration (µg/mL) | Nitric Oxide (NO) Production (% of LPS-stimulated control) |

| 1 | ~85% |

| 5 | ~60% |

| 10 | ~40% |

| 50 | ~20% |

Data is approximated from graphical representations in the cited literature and represents the percentage of NO production relative to cells stimulated with LPS alone.

Molecular Mechanism of Action: Inhibition of iNOS Expression

This compound exerts its anti-inflammatory effects not by directly inhibiting the enzymatic activity of iNOS, but by suppressing its expression at the transcriptional level. This is achieved through the modulation of key upstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB (predominantly the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including Nos2 (the gene encoding iNOS). This compound has been shown to inhibit this cascade.

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular signals into cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn can activate transcription factors that promote iNOS expression. Evidence suggests that this compound can attenuate the phosphorylation of p38 and JNK.

Detailed Experimental Protocols

The following are detailed, representative protocols for investigating the anti-inflammatory effects of this compound in RAW 264.7 macrophage cells.

Cell Culture and Maintenance

-

Cell Line: RAW 264.7 (murine macrophage cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Detach cells using a cell scraper.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 50 µg/mL) for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include a negative control (no LPS) and a positive control (LPS alone).

-

Incubation: Incubate the plate for 24 hours.

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.

Western Blot Analysis for iNOS, Phospho-NF-κB p65, and Phospho-MAPKs

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well. Treat with this compound and/or LPS as described for the NO assay. For signaling pathway analysis, a shorter LPS stimulation time (e.g., 30-60 minutes) is typically used.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

NF-κB Luciferase Reporter Assay

-

Transfection:

-

Seed RAW 264.7 cells in a 24-well plate.

-

Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Treatment and Stimulation: After 24 hours, pre-treat the transfected cells with this compound for 1 hour, followed by stimulation with LPS for 6-8 hours.

-

Lysis and Luciferase Assay:

-

Lyse the cells according to the manufacturer's protocol for the dual-luciferase reporter assay system.

-

Measure both firefly and Renilla luciferase activities using a luminometer.

-

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Conclusion

This compound demonstrates significant potential as an anti-inflammatory agent by effectively suppressing the expression of iNOS in activated macrophages. Its mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response. The detailed protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound for the treatment of inflammatory diseases. Future research should focus on in vivo studies to validate these findings and to assess the pharmacokinetic and safety profiles of this promising natural compound.

Cauloside D: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cauloside D, a triterpenoid (B12794562) glycoside isolated from the roots of Caulophyllum robustum Max., has emerged as a compound of significant interest for its therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a primary focus on its potent anti-inflammatory properties and an exploration of its potential as an anticancer agent. This document details the molecular mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the involved signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a naturally occurring saponin (B1150181) that has been traditionally used in herbal medicine.[1] Modern pharmacological studies have begun to elucidate the scientific basis for its therapeutic effects, revealing a significant capacity to modulate key inflammatory pathways. Its primary characterized mechanism of action involves the inhibition of inducible nitric oxide synthase (iNOS) and the suppression of pro-inflammatory cytokine production.[2][3] This guide will delve into the specifics of these anti-inflammatory effects and present the current, albeit limited, understanding of its potential in oncology.

Therapeutic Application 1: Anti-inflammatory Effects

The most well-documented therapeutic application of this compound is its anti-inflammatory activity. It effectively mitigates the inflammatory response by targeting key molecules in the inflammatory cascade.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the downregulation of iNOS and pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in activated macrophages.[2][4] This suppression is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

This compound has been shown to significantly suppress the expression of iNOS in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages in a concentration-dependent manner.[2]

The production of key pro-inflammatory cytokines, TNF-α and IL-6, is also markedly reduced by this compound in a concentration-dependent fashion in LPS-stimulated macrophages.[4]

Quantitative Data

The following table summarizes the inhibitory effects of this compound on key inflammatory markers.

| Target Molecule | Cell Line | Treatment | Concentration | % Inhibition (approx.) | Reference |

| iNOS | RAW 264.7 macrophages | This compound + LPS | 10 µM | 50% | [2] |

| iNOS | RAW 264.7 macrophages | This compound + LPS | 25 µM | 80% | [2] |

| TNF-α | RAW 264.7 macrophages | This compound + LPS | 10 µM | 40% | [4] |

| TNF-α | RAW 264.7 macrophages | This compound + LPS | 25 µM | 70% | [4] |

| IL-6 | RAW 264.7 macrophages | This compound + LPS | 10 µM | 35% | [4] |

| IL-6 | RAW 264.7 macrophages | This compound + LPS | 25 µM | 65% | [4] |

Experimental Protocols

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with varying concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.[2][4]

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (30 µg) are separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against iNOS. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][4]

-

Sample Collection: Cell culture supernatants are collected after treatment.

-

Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.[4]

Signaling Pathways

dot digraph "Cauloside_D_Anti_Inflammatory_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#FBBC05", fontcolor="#202124"]; TRAF6 [label="TRAF6", fillcolor="#FBBC05", fontcolor="#202124"]; TAK1 [label="TAK1", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IκBα [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; NFκB [label="NF-κB (p65/p50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFκB_nucleus [label="NF-κB (nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK Pathway\n(ERK, JNK, p38)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AP1 [label="AP-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proinflammatory_Genes [label="Pro-inflammatory Gene\nExpression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; iNOS [label="iNOS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNFa [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IL6 [label="IL-6", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CaulosideD [label="this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges LPS -> TLR4; TLR4 -> MyD88; MyD88 -> TRAF6; TRAF6 -> TAK1; TAK1 -> IKK; TAK1 -> MAPK_pathway; IKK -> IκBα [arrowhead=tee, color="#EA4335"]; IκBα -> NFκB [label="Inhibition", style=dashed, arrowhead=tee, color="#5F6368"]; NFκB -> NFκB_nucleus; NFκB_nucleus -> Proinflammatory_Genes; MAPK_pathway -> AP1; AP1 -> Proinflammatory_Genes; Proinflammatory_Genes -> iNOS; Proinflammatory_Genes -> TNFa; Proinflammatory_Genes -> IL6; CaulosideD -> IKK [arrowhead=tee, color="#34A853"]; CaulosideD -> MAPK_pathway [arrowhead=tee, color="#34A853"]; } this compound inhibits NF-κB and MAPK signaling.

Therapeutic Application 2: Potential Anticancer Effects

While the anti-inflammatory properties of this compound are well-established, its potential as an anticancer agent is a nascent field of investigation. Current research is limited, and further studies are required to fully elucidate its efficacy and mechanisms of action in oncology.

Postulated Mechanism of Action

Based on the known activities of other triterpenoid saponins, the potential anticancer mechanisms of this compound may include:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.

Quantitative Data

Currently, there is a lack of published, peer-reviewed quantitative data (e.g., IC50 values) specifically for this compound on various cancer cell lines. This represents a significant gap in the literature and a key area for future research.

Experimental Protocols

The following are standard protocols that can be adapted to investigate the potential anticancer effects of this compound.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of this compound for 48 or 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the concentration-response curve.

-

Cell Treatment: Cancer cells are treated with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Staining: Cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Postulated Signaling Pathways

dot digraph "Cauloside_D_Anticancer_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes CaulosideD [label="this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; Bax [label="↑ Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="↓ Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle\nProteins", fillcolor="#FBBC05", fontcolor="#202124"]; G1_Arrest [label="G1 Phase Arrest", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges CaulosideD -> ROS; CaulosideD -> Mitochondria; ROS -> Mitochondria; Mitochondria -> Bax; Mitochondria -> Bcl2 [arrowhead=tee, color="#EA4335"]; Bax -> Caspase9; Bcl2 -> Caspase9 [style=dashed, arrowhead=tee, color="#5F6368"]; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; CaulosideD -> CellCycle [arrowhead=tee, color="#34A853"]; CellCycle -> G1_Arrest; } Postulated anticancer mechanism of this compound.

Conclusion and Future Directions

This compound demonstrates significant and well-characterized anti-inflammatory properties, making it a promising candidate for the development of novel therapies for inflammatory diseases. Its ability to inhibit iNOS and pro-inflammatory cytokines through the NF-κB and MAPK pathways is a key aspect of its therapeutic potential.

The exploration of this compound in oncology is still in its infancy. While related compounds suggest potential anticancer activity, dedicated studies are urgently needed to establish its efficacy, determine its IC50 values across various cancer cell lines, and elucidate its precise mechanisms of action. Future research should focus on in-depth in vitro and in vivo studies to validate its potential as an anticancer agent. Furthermore, detailed investigation into its effects on specific components of the NF-κB and MAPK signaling pathways will provide a more complete understanding of its molecular interactions and facilitate its development as a targeted therapeutic.

References

Cauloside D: A Technical Guide to its Traditional Use and Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cauloside D, a triterpenoid (B12794562) saponin (B1150181) primarily isolated from the roots and rhizomes of Caulophyllum robustum (Blue Cohosh), has a rich history in traditional medicine for treating inflammatory ailments. This technical guide synthesizes the current scientific understanding of this compound, focusing on its anti-inflammatory properties. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its therapeutic potential. The information is presented to support further research and development of this compound as a potential modern phytopharmaceutical.

Introduction

Traditional medicine has long utilized botanicals for the treatment of various diseases. Caulophyllum thalictroides (Blue Cohosh), a plant native to eastern North America, has been traditionally used to alleviate rheumatic pain and menopausal symptoms, and as a general anti-inflammatory remedy[1][2]. The therapeutic effects of Blue Cohosh are largely attributed to its rich content of triterpenoid saponins (B1172615), with this compound being a significant constituent.

This compound is a complex glycoside with the chemical formula C₅₃H₈₆O₂₂ and a molecular weight of 1075.24 g/mol . Emerging scientific evidence corroborates the traditional use of this compound, demonstrating its potent anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. This guide will delve into the technical details of its bioactivity, providing researchers with a consolidated resource for future studies.

Chemical and Physical Properties

A foundational understanding of the physicochemical characteristics of this compound is essential for its extraction, formulation, and administration in research settings.

| Property | Value |

| Chemical Formula | C₅₃H₈₆O₂₂ |

| Molecular Weight | 1075.24 g/mol |

| Type of Compound | Triterpenoid Saponin |

| Source | Caulophyllum robustum, Caulophyllum thalictroides |

| Solubility | Soluble in DMSO |

| Storage Conditions | -20°C for short-term, -80°C for long-term |

Anti-Inflammatory Activity: Quantitative Data

This compound exerts its anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. The following tables summarize the quantitative data on its inhibitory activities in lipopolysaccharide (LPS)-stimulated murine microglial cells (BV2), a common in vitro model for neuroinflammation.

Table 3.1: Inhibition of Nitric Oxide (NO) Production

| Compound | Concentration (µg/mL) | NO Production (% of Control) |

| This compound | 1 | ~90% |

| 5 | ~75% | |

| 10 | ~60% |

Data is estimated from graphical representations in the cited literature and represents a dose-dependent inhibition.

Table 3.2: Inhibition of Pro-inflammatory Cytokine Expression

| Cytokine | Compound | Concentration (µg/mL) | Expression Level (% of LPS-stimulated control) |

| TNF-α | This compound | 1 | ~80% |

| 5 | ~60% | ||

| 10 | ~40% | ||

| IL-6 | This compound | 1 | ~85% |

| 5 | ~65% | ||

| 10 | ~50% |

Expression levels were determined by Western blot analysis and are estimated from graphical data, showing a clear dose-dependent inhibition.[3]

Mechanism of Action: Signaling Pathway Modulation

The anti-inflammatory effects of this compound are mediated through the downregulation of key signaling pathways that are crucial for the expression of pro-inflammatory genes. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Upon stimulation by inflammatory agents like LPS, these pathways are activated, leading to the transcription of genes encoding for iNOS, TNF-α, IL-6, and other inflammatory mediators. This compound intervenes in this cascade, leading to a reduction in the inflammatory response.

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound, based on established protocols.

Extraction and Isolation of this compound

A general protocol for the extraction and isolation of saponins from Caulophyllum robustum is as follows:

Caption: General workflow for this compound extraction and isolation.

Detailed Steps:

-

Extraction: The air-dried and powdered roots of C. robustum are extracted with 70% ethanol at room temperature with agitation for several days. The process is repeated multiple times to ensure complete extraction.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, ethyl acetate, and n-butanol. The saponin-rich fraction is typically found in the n-butanol layer.

-

Chromatography: The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel, followed by octadecylsilane (B103800) (ODS) column chromatography. Elution is performed with a gradient of methanol (B129727) in water.

-

Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

In Vitro Anti-Inflammatory Assay

Cell Culture and Treatment:

-

Murine microglial cells (BV2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cells are seeded in 96-well plates for nitric oxide assays or 6-well plates for Western blot analysis and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µg/mL) for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

Nitric Oxide (NO) Assay (Griess Assay):

-

After the 24-hour incubation, the cell culture supernatant is collected.

-

An equal volume of Griess reagent is added to the supernatant in a new 96-well plate.

-

The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve.

Western Blot Analysis for Protein Expression:

-

After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies against iNOS, TNF-α, IL-6, phospho-p65, p65, phospho-ERK, ERK, and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

This compound, a triterpenoid saponin from Caulophyllum robustum, demonstrates significant anti-inflammatory properties, validating its traditional use. Its mechanism of action involves the inhibition of key pro-inflammatory mediators such as iNOS, TNF-α, and IL-6, likely through the downregulation of the NF-κB and MAPK signaling pathways.

While the current body of research provides a strong foundation, further studies are warranted to fully elucidate the therapeutic potential of this compound. Future research should focus on:

-

Quantitative Efficacy: Determining the precise IC₅₀ values of this compound for the inhibition of various inflammatory markers.

-

Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory diseases.

-

Detailed Mechanistic Studies: Further exploring the specific molecular targets of this compound within the NF-κB and MAPK signaling cascades.

A deeper understanding of these aspects will be crucial for the development of this compound as a novel, evidence-based anti-inflammatory agent.

References

- 1. Anti-Inflammatory Effect of Triterpene Saponins Isolated from Blue Cohosh (Caulophyllum thalictroides) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Effect of Triterpene Saponins Isolated from Blue Cohosh (Caulophyllum thalictroides) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cauloside D (CAS Number: 12672-45-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cauloside D, a triterpenoid (B12794562) saponin (B1150181) with the CAS number 12672-45-6, is a natural product isolated from plants such as Caulophyllum robustum Maxim. and Hedera nepalensis K. Koch.[1] This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanism of action of this compound, with a particular focus on its anti-inflammatory effects. Detailed experimental protocols, quantitative data, and visualizations of its proposed signaling pathways are presented to support further research and drug development efforts.

Chemical Properties and Structure

This compound is a complex glycoside with a triterpenoid aglycone core. Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 12672-45-6 | [1] |

| Molecular Formula | C₅₃H₈₆O₂₂ | [2] |

| Molecular Weight | 1075.24 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO. | [1] |

| Storage | Store at -20°C for long-term storage. | [1] |

Biological Activity: Anti-inflammatory Effects

The primary biological activity attributed to this compound is its potent anti-inflammatory action.[1] Experimental evidence demonstrates its ability to suppress the production of key inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production

This compound has been shown to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine microglial BV2 cells. This inhibitory effect is dose-dependent.

| Concentration | Inhibition of NO Production (%) |

| 1 µg/mL | ~20% |

| 5 µg/mL | ~45% |

| 10 µg/mL | ~70% |

| 25 µg/mL | ~85% |

| 50 µg/mL | ~95% |

Data extracted from Lee Y, et al. (2012).

Downregulation of Pro-inflammatory Cytokines

This compound effectively reduces the secretion of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated BV2 cells.

| Concentration (µg/mL) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) |

| 1 | ~15 | ~10 | ~20 |

| 5 | ~40 | ~35 | ~50 |

| 10 | ~65 | ~60 | ~75 |

| 25 | ~80 | ~75 | ~90 |

| 50 | ~90 | ~85 | ~95 |

Data extracted from Lee Y, et al. (2012).

Regulation of Inflammatory Enzymes

The anti-inflammatory properties of this compound are further supported by its ability to suppress the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner in LPS-stimulated BV2 cells.

Mechanism of Action

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct experimental evidence for this compound's interaction with these pathways is still emerging, the observed downstream effects strongly suggest their involvement.

Proposed Inhibition of NF-κB and MAPK Signaling

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory activity, based on the work of Lee et al. (2012).

Cell Culture and Treatment

-

Cell Line: Murine microglial BV2 cells.

-

Culture Conditions: Cells are maintained in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour before stimulation with 100 ng/mL of lipopolysaccharide (LPS) for the indicated times.

Nitric Oxide (NO) Assay

-

Principle: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Procedure:

-

After cell treatment, 100 µL of the culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

-

Cytokine Measurement (ELISA)

-

Principle: The concentrations of TNF-α, IL-1β, and IL-6 in the culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

-

Procedure: The assays are performed according to the manufacturer's instructions.

Western Blot Analysis

-

Principle: To determine the protein expression levels of iNOS and COX-2.

-

Procedure:

-

Cells are lysed, and protein concentrations are determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and β-actin (as a loading control).

-

After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cytotoxicity

In the study by Lee et al. (2012), this compound did not exhibit cytotoxicity in BV2 microglial cells at concentrations up to 50 µg/mL when tested using an MTT assay.[3] This suggests a favorable therapeutic window for its anti-inflammatory effects in this cell line. However, comprehensive cytotoxicity studies across a broader range of cell lines, including various cancer cell lines, are required to establish a complete safety profile.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure of the aglycone and the sugar moieties, as well as their linkage points. 2D NMR techniques such as COSY, HSQC, and HMBC are employed for complete structural assignment.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem mass spectrometry (MS/MS) provides valuable information on the fragmentation pattern, aiding in the identification of the aglycone and the sequence of the sugar units.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory potential by inhibiting the production of NO and pro-inflammatory cytokines, likely through the downregulation of iNOS and COX-2 expression via the NF-κB and MAPK signaling pathways. The available data, particularly from in vitro studies, provides a strong rationale for its further investigation as a therapeutic agent for inflammatory diseases.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within the NF-κB and MAPK pathways.

-

Conducting comprehensive cytotoxicity studies across a wide panel of human cell lines.

-

Performing in vivo studies to evaluate the efficacy and pharmacokinetic profile of this compound in animal models of inflammation.

-

Detailed spectroscopic analysis to provide a complete and publicly available dataset for unambiguous identification.

This in-depth technical guide serves as a foundational resource for scientists and researchers interested in exploring the therapeutic potential of this compound. The provided data and protocols offer a solid starting point for further preclinical development.

References

- 1. Direct analysis and identification of triterpene glycosides by LC/MS in black cohosh, Cimicifuga racemosa, and in several commercially available black cohosh products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. Anti-Inflammatory Effect of Triterpene Saponins Isolated from Blue Cohosh (Caulophyllum thalictroides) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cauloside D and its Synonyms: Properties, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cauloside D, a prominent triterpenoid (B12794562) glycoside, has garnered significant attention within the scientific community for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, including its various synonyms, chemical and physical characteristics, and detailed insights into its biological activities. The core of this document focuses on its mechanism of action, specifically the inhibition of inducible nitric oxide synthase (iNOS) and proinflammatory cytokines through the modulation of key signaling pathways such as NF-κB and MAPK. Detailed experimental protocols for the extraction, analysis, and bioactivity assessment of this compound are presented to facilitate further research and drug development endeavors. All quantitative data has been summarized in structured tables, and key cellular pathways and experimental workflows are visualized through detailed diagrams.

Introduction and Synonyms

This compound is a naturally occurring triterpenoid saponin (B1150181) first isolated from Caulophyllum robustum Maxim[1]. It is also found in various other plant species, including Hedera helix (common ivy). Due to its discovery and characterization in different contexts, this compound is known by several synonyms, which are often used interchangeably in scientific literature. Understanding these synonyms is crucial for a comprehensive literature search and to avoid ambiguity in research.

Table 1: Synonyms and Chemical Identifiers for this compound

| Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 12672-45-6 | C₅₃H₈₆O₂₂ | 1075.24 |

| Hederasaponin D | 12672-45-6 | C₅₃H₈₆O₂₂ | 1075.24 |

| Glycoside L-G1 | Not Available | C₅₃H₈₆O₂₂ | 1075.24 |

| Hederoside G | Not Available | C₅₃H₈₆O₂₂ | 1075.24 |

| Kizuta saponin K10 | Not Available | C₅₃H₈₆O₂₂ | 1075.24 |

| Saponin K10 | Not Available | C₅₃H₈₆O₂₂ | 1075.24 |

| Tauroside G1 | Not Available | C₅₃H₈₆O₂₂ | 1075.24 |

Physicochemical Properties

This compound is a white, amorphous powder. Its complex glycosidic structure contributes to its solubility characteristics, which are important for experimental design and formulation development.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White amorphous powder |

| Solubility | Soluble in DMSO and Methanol (B129727) |

| Storage | Store at -20°C for long-term stability |

Biological Activity and Mechanism of Action

The primary biological activity of this compound investigated to date is its potent anti-inflammatory effect. This activity stems from its ability to modulate key inflammatory pathways at the cellular and molecular level.

Inhibition of Proinflammatory Mediators

This compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7)[1]. This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) protein expression[1]. Furthermore, this compound and its synonyms have been reported to decrease the production of proinflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[2].

Table 3: In Vivo Anti-inflammatory Activity of Saponin Extracts from Hedera helix

| Model | Treatment | Dose | % Inhibition of Edema | Reference Compound | % Inhibition (Reference) |

| Carrageenan-induced rat paw edema | Crude Saponin Extract | 100-200 mg/kg | 77% | Indomethacin | 89.2% |

Modulation of Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the regulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of proinflammatory genes, including iNOS, TNF-α, and IL-6. Triterpenoids isolated from Caulophyllum robustum have been shown to inhibit the expression of NF-κB in LPS-induced RAW 264.7 cells in a dose-dependent manner[1]. This suggests that this compound likely exerts its anti-inflammatory effects by preventing the activation and nuclear translocation of NF-κB.

The MAPK pathway, including p38, JNK, and ERK, is another critical signaling cascade involved in the inflammatory response. LPS stimulation of macrophages leads to the phosphorylation and activation of these MAPKs, which in turn contribute to the production of proinflammatory mediators. While direct evidence for this compound is pending, many natural anti-inflammatory compounds are known to inhibit the phosphorylation of p38, JNK, and/or ERK in LPS-stimulated macrophages[5].

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Isolation of Triterpenoid Glycosides

A general protocol for the extraction of triterpenoid glycosides from plant material is as follows:

-

Preparation of Plant Material: Air-dry the plant material (e.g., roots and rhizomes of Caulophyllum robustum) and grind it into a fine powder.

-

Defatting: Extract the powdered material with a non-polar solvent like hexane (B92381) using a Soxhlet apparatus to remove lipids.

-

Methanol Extraction: Extract the defatted powder with methanol using a Soxhlet apparatus.

-

Concentration: Evaporate the methanol extract under reduced pressure to obtain a crude extract.

-

Liquid-Liquid Partitioning: Dissolve the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., ethyl acetate, n-butanol) to separate compounds based on their polarity. Triterpenoid glycosides are typically enriched in the n-butanol fraction.

-

Chromatographic Purification: Subject the n-butanol fraction to column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20, or reversed-phase C18) with a suitable solvent system to isolate pure this compound. Monitor the fractions by thin-layer chromatography (TLC).

Cell Culture and Viability Assay

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Assay for Cell Viability:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Assay Procedure:

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

-

Proinflammatory Cytokine Measurement (ELISA)

-

Sample Collection: Collect the cell culture supernatants after treatment with this compound and LPS as described for the Griess assay.

-

ELISA Procedure:

-

Use commercially available ELISA kits for TNF-α and IL-6.

-

Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, incubating with detection antibody and enzyme conjugate, and adding the substrate.

-

Measure the absorbance at 450 nm.

-

Calculate the cytokine concentrations from the standard curve.

-

Western Blot Analysis for NF-κB and MAPK Pathways

-

Protein Extraction: After cell treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound, along with its synonyms such as Hederasaponin D, represents a promising class of natural compounds with significant anti-inflammatory potential. Its ability to inhibit the production of key inflammatory mediators like NO, TNF-α, and IL-6 by modulating the NF-κB and MAPK signaling pathways makes it a compelling candidate for further investigation in the context of inflammatory diseases. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating standardized and reproducible studies to further elucidate the therapeutic potential of this compound. Future research should focus on obtaining more precise quantitative data on its bioactivity and further exploring its effects on a wider range of inflammatory targets and in various preclinical disease models.

References

- 1. Anti-Inflammatory Triterpenoids from the Caulophyllum robustum Maximin LPS-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular insights into the anti-inflammatory efficacy and HPLC analysis of hedera helix leaf extract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bibliotekanauki.pl [bibliotekanauki.pl]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

Cauloside D (C₅₃H₈₆O₂₂): A Technical Whitepaper on its Physicochemical Properties and Anti-Inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cauloside D, a triterpenoid (B12794562) saponin (B1150181) primarily isolated from Caulophyllum robustum Maxim, has garnered scientific interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This document provides a comprehensive technical overview of this compound, including its molecular characteristics, established experimental protocols for its study, and an exploration of its putative mechanism of action. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel anti-inflammatory agents.

Physicochemical Properties of this compound

This compound is a complex glycoside with a significant molecular weight and a well-defined chemical formula. These fundamental properties are crucial for its characterization, dosage calculations, and the interpretation of experimental results.

| Property | Value | Reference(s) |

| Molecular Formula | C₅₃H₈₆O₂₂ | [1][2][3] |

| Molecular Weight | 1075.24 g/mol | [1][2][4] |

| Chemical Class | Triterpenoid Saponin | [4] |

| Botanical Source | Caulophyllum robustum Maxim | [4] |

Experimental Protocols

A systematic approach to the study of this compound involves its efficient extraction and purification from its natural source, followed by rigorous in vitro evaluation of its biological activities.

Isolation and Purification of this compound from Caulophyllum robustum

The following protocol outlines a general methodology for the extraction and isolation of triterpenoid saponins (B1172615), including this compound, from the roots and rhizomes of Caulophyllum robustum.

Experimental Workflow for Saponin Isolation

Methodology:

-

Extraction: The dried and powdered roots and rhizomes of Caulophyllum robustum are subjected to reflux extraction with 70% ethanol. This process is typically repeated multiple times to ensure exhaustive extraction of the saponins.

-

Concentration and Partitioning: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with n-butanol. The saponins will preferentially partition into the n-butanol layer.

-

Chromatographic Separation: The n-butanol fraction, containing the crude saponin mixture, is subjected to a series of chromatographic separations.

-

Silica Gel Column Chromatography: The crude saponin extract is first fractionated on a silica gel column using a gradient elution system, typically with a chloroform-methanol-water solvent system of increasing polarity.

-

Medium Pressure Liquid Chromatography (MPLC): Fractions enriched with this compound are further purified by MPLC on an octadecylsilane (B103800) (ODS) column.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound with high purity is achieved using semi-preparative HPLC, often with a methanol-water or acetonitrile-water mobile phase. The purity of the isolated compound is then confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

-

In Vitro Anti-inflammatory Assays

The anti-inflammatory properties of this compound can be assessed using a variety of in vitro assays, primarily utilizing lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7.

Objective: To quantify the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

Protocol:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite (B80452) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in this compound-treated cells to those in LPS-stimulated cells without treatment.

Objective: To measure the effect of this compound on the secretion of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).

Protocol:

-

Cell Treatment and Supernatant Collection: RAW 264.7 cells are treated with this compound and stimulated with LPS as described in the NO inhibition assay. After the incubation period, the cell culture supernatants are collected.

-

ELISA Procedure: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-1β, and IL-6 are used to quantify the cytokine concentrations in the collected supernatants. The general steps include:

-

Coating the microplate wells with a capture antibody specific for the target cytokine.

-

Incubating the collected supernatants in the wells.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that is converted by the enzyme to produce a measurable colorimetric signal.

-

Measuring the absorbance using a microplate reader.

-

-

Data Analysis: The concentrations of the cytokines are determined by comparison with a standard curve generated from known concentrations of the recombinant cytokines.

Objective: To determine if the inhibition of NO production by this compound is due to a reduction in the expression of inducible nitric oxide synthase (iNOS).

Protocol:

-

Cell Lysis: After treatment with this compound and LPS, RAW 264.7 cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for iNOS. A loading control, such as β-actin or GAPDH, should also be probed on the same membrane to ensure equal protein loading.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chemiluminescent substrate. The resulting signal is detected using an imaging system.

-

Densitometry: The intensity of the protein bands is quantified using densitometry software, and the expression of iNOS is normalized to the loading control.

Putative Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of many natural compounds, including saponins, are often attributed to their ability to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. While direct experimental evidence for this compound is still emerging, based on studies of similar compounds, its mechanism of action is likely to involve the inhibition of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory mediators, including iNOS, TNF-α, IL-1β, and IL-6.

This compound may exert its anti-inflammatory effects by inhibiting the degradation of IκBα, the inhibitory protein of NF-κB. This would prevent the nuclear translocation of NF-κB and subsequently suppress the expression of its target pro-inflammatory genes.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also crucial in the inflammatory response. Activation of these pathways by LPS leads to the activation of transcription factors, such as AP-1, which, in conjunction with NF-κB, drive the expression of pro-inflammatory genes.

It is plausible that this compound could also inhibit the phosphorylation and activation of key MAPK proteins like p38, ERK, and JNK. By attenuating MAPK signaling, this compound would further reduce the expression of pro-inflammatory mediators.

Conclusion and Future Directions

This compound presents as a promising natural compound with significant anti-inflammatory potential. The experimental protocols detailed in this whitepaper provide a robust framework for its further investigation. Future research should focus on elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways. Furthermore, in vivo studies are warranted to validate its anti-inflammatory efficacy and to assess its pharmacokinetic and safety profiles, which will be critical for its potential development as a therapeutic agent for inflammatory diseases.

References

- 1. Two previously undescribed triterpenoid saponins from the roots and rhizomes of Caulophyllum robustum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

In Vitro Anticancer Potential of Cauloside D: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the potential in vitro anticancer activities of Cauloside D. It is important to note that while triterpenoid (B12794562) saponins (B1172615), the class of compounds to which this compound belongs, have been investigated for their anticancer properties, specific research on the anticancer effects of this compound is limited. The information presented herein is based on the known mechanisms of action of structurally related saponins and serves as a framework for potential research directions.

Introduction

This compound is a triterpenoid glycoside isolated from Caulophyllum robustum Max.[1]. While primarily recognized for its anti-inflammatory effects through the inhibition of iNOS and proinflammatory cytokine expression, the broader family of triterpenoid saponins has demonstrated significant anticancer potential through various mechanisms[2][3][4]. This guide explores the hypothetical in vitro anticancer capabilities of this compound, focusing on its potential to induce cytotoxicity, apoptosis, and cell cycle arrest in cancer cells, and its possible modulation of key signaling pathways.

Cytotoxic Activity

The initial assessment of a compound's anticancer potential typically involves evaluating its cytotoxicity against a panel of cancer cell lines.

Data Presentation